Danthron

Genotoxicity Micronucleus Assay Topoisomerase II Inhibition

Danthron is the unsubstituted 1,8-dihydroxyanthraquinone scaffold—the essential baseline comparator for anthraquinone SAR studies. As the most potent genotoxic agent among emodin, aloe-emodin, and danthron in micronucleus and topoisomerase II inhibition assays, it serves as a validated high-potency positive control for Ames, MNT, and comet assays. Unlike rhein, Danthron is not an MRP1 or P-glycoprotein substrate, providing an MDR-independent cytotoxic baseline for oncology research. Certified reference standard available with HPLC purity ≥98% and batch-specific CoA for ISO 17025 compliance.

Molecular Formula C14H8O4
Molecular Weight 240.21 g/mol
CAS No. 117-10-2
Cat. No. B1669808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDanthron
CAS117-10-2
Synonyms1,8-dihydroxy-9,10-anthraquinone
1,8-dihydroxyanthraquinone
chrysazin
Danthane
danthron
danthrone
Dorbanex
Duolax
Molecular FormulaC14H8O4
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O
InChIInChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,15-16H
InChIKeyQBPFLULOKWLNNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 64 °F (NTP, 1992)
Insoluble in water;  slightly soluble in ethanol, diethyl ether;  soluble in acetone, acetic acid, alkali
Almost insoluble in water (6.5X10-6 mols/L at 25 °C), in alcohol (1:2000). Moderately soluble in ether (1:500), in chloroform;  soluble in 10 parts hot glacial acetic acid. Very slightly soluble in aqueous solutions of alkali hydroxides: about 0.8 g dissolves in 100 ml 0.5N NaOH.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Danthron (CAS 117-10-2): Baseline Properties and Regulatory Context for Procurement Decisions


Danthron (1,8-dihydroxyanthraquinone; CAS 117-10-2) is a synthetic anthraquinone derivative that occurs naturally in Rheum palmatum L. (Polygonaceae) and other plant species [1]. The compound functions as an AMP-activated protein kinase (AMPK) activator regulating glucose and lipid metabolism in vitro [2], and has historically been employed as a stimulant laxative . However, due to genotoxicity concerns and USFDA regulatory action, pharmaceutical use has been restricted; current applications are primarily as an antioxidant in synthetic lubricants, as an intermediate in antitumor agent synthesis, as a fungicide, and as a precursor for dye manufacturing . Danthron is classified by IARC as reasonably anticipated to be a human carcinogen based on experimental animal evidence [3].

Why Danthron Cannot Be Substituted with Emodin, Rhein, or Aloe-Emodin in Experimental and Analytical Contexts


Despite belonging to the same hydroxyanthraquinone class, Danthron (1,8-dihydroxyanthraquinone) exhibits pharmacological and toxicological profiles that diverge markedly from close structural analogs such as emodin (1,3,8-trihydroxy-6-methylanthraquinone), rhein (1,8-dihydroxy-3-carboxyanthraquinone), and aloe-emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone). Critical differences exist in genotoxic potency ranking, mechanism of laxative action, MDR substrate specificity, and glucuronidation susceptibility [1][2]. In analytical chemistry applications, Danthron is widely used as an unsubstituted core structure reference compound for which certified primary reference standards with assigned absolute purity are available [3]. Generic substitution with structurally related anthraquinones would compromise experimental reproducibility, invalidate analytical calibration, and introduce confounding variables that undermine data integrity in regulatory and research environments.

Quantitative Differentiation Evidence for Danthron (CAS 117-10-2) Versus Structural Analogs


Genotoxic Potency Ranking: Danthron Exhibits Highest Micronucleus Induction Among Three Major Anthraquinone Laxatives

In a comparative in vitro genotoxicity study using mouse lymphoma L5178Y cells, Danthron demonstrated the highest potency for micronucleus induction among three tested anthraquinone laxative components [1]. The dose-dependent response established a clear potency ranking: danthron > aloe-emodin > emodin [1][2]. All three compounds also inhibited topoisomerase II-mediated DNA decatenation and were effective in reducing etoposide effects in comet assay pretreatment protocols, with danthron again being the most potent [1].

Genotoxicity Micronucleus Assay Topoisomerase II Inhibition

Mechanism of Laxative Action: Danthron Does Not Accelerate Colonic Transit Unlike Sennosides and Their Metabolites

In an in vivo rat model comparing large intestine transit time, intracaecal administration of sennosides A+B, sennidins A+B, rhein, and rheinanthrone significantly accelerated colonic transit, with time to first colored faeces ranging from 16 to 53 minutes depending on the compound [1]. In stark contrast, Danthron was ineffective and did not accelerate large intestinal transit [1]. This finding establishes that Danthron exerts its laxative effect through a fundamentally different mechanism—likely involving electrolyte and water secretion rather than stimulation of colonic motility [1].

Gastrointestinal Pharmacology Laxative Mechanism Colonic Motility

MDR Substrate Specificity: Danthron and Aloe-Emodin Are Not Substrates for MRP1 or P-Glycoprotein, Unlike Rhein

A cytotoxicity profiling study in related cell lines with varying MDR protein expression revealed that rhein is a substrate for multidrug resistance-associated protein 1 (MRP1), with its cytotoxicity reduced in MRP1-overexpressing GLC4/ADR cells and increased upon MRP1 inhibition with MK571 [1]. In contrast, aloe emodin and danthron were not substrates for either MRP1 or P-glycoprotein-mediated efflux mechanisms [1]. This differential substrate specificity has direct implications for cytotoxicity in MDR-expressing cancer models.

Multidrug Resistance MRP1 P-glycoprotein Cytotoxicity

Analytical Standard Purity Specifications: Danthron Reference Materials Offer Certified Absolute Purity for Quantitative Applications

For analytical method validation and quantitative determination, Danthron reference standards are available with certified purity levels exceeding 99% as verified by HPLC analysis . Primary reference substances with assigned absolute purity (incorporating chromatographic purity, water content, residual solvents, and inorganic impurities) are commercially available under the phyproof® designation [1]. Vendors supply Danthron analytical standards with purity specifications ranging from 97.72% to 99.97%, with batch-specific Certificates of Analysis available [2].

Analytical Chemistry Reference Standard HPLC Quality Control

Glucuronidation Susceptibility: Danthron Serves as Core Unsubstituted Scaffold for Comparative Metabolism Studies

A comparative study of glucuronidation activity of rhubarb anthraquinones in human and rat liver and intestinal microsomes used Danthron as the core unsubstituted reference structure against which substituted analogs were evaluated [1]. The study found that glucuronidation activity was decreased greatly with a β-COOH substituent (rhein), while enhanced dramatically with a β-OH substituent (emodin) [1]. Danthron, lacking these substituents, provides the baseline glucuronidation rate against which the effects of specific functional group modifications can be quantified [1].

Drug Metabolism Glucuronidation Pharmacokinetics UGT Enzymes

RXRα Transactivation Inhibition: Danthron Exhibits Potent IC50 of 0.11 μM

In a cell-based transactivation assay, Danthron inhibited 9-cis retinoic acid (9cRA)-induced retinoic X receptor α (RXRα) transactivation with an IC50 value of 0.11 μM . Isothermal titration calorimetry (ITC) experiments further determined the KD value of Danthron binding to RXRα ligand-binding domain (LBD) at 7.5 μM . This dual AMPK activation and RXRα modulation profile distinguishes Danthron from other AMPK activators that lack nuclear receptor activity.

Nuclear Receptor RXRα Metabolic Regulation Transactivation Assay

Validated Application Scenarios for Danthron (CAS 117-10-2) Based on Quantitative Differentiation Evidence


Positive Control for High-Potency Genotoxicity Screening in In Vitro Assays

Based on its established ranking as the most potent genotoxic agent among emodin, aloe-emodin, and danthron in micronucleus induction and topoisomerase II inhibition assays [1], Danthron serves as a validated high-potency positive control for in vitro genotoxicity screening programs. Researchers conducting Ames tests, micronucleus assays, or comet assays can employ Danthron as a reference genotoxin to establish assay sensitivity and benchmark the genotoxic potential of novel chemical entities against a well-characterized anthraquinone with documented dose-response characteristics. This application is particularly relevant for regulatory toxicology studies where positive control selection must be justified with peer-reviewed comparative data. The compound's classification as a suspected mutagen and IARC-evaluated carcinogen [2] further supports its utility in carcinogenicity screening cascades.

MDR-Independent Cytotoxic Control in Multidrug Resistance Cancer Research

The demonstrated finding that Danthron is not a substrate for MRP1 or P-glycoprotein efflux pumps—unlike rhein, which is MRP1-dependent [1]—positions Danthron as an essential MDR-independent cytotoxic control in multidrug resistance research. In studies evaluating novel chemotherapeutic agents or MDR reversal strategies, Danthron provides a baseline cytotoxic response that remains constant across cell lines with varying MDR expression profiles. This allows researchers to distinguish whether observed differences in compound potency arise from MDR-mediated efflux or from intrinsic differences in target cell sensitivity. The compound's validated anticancer effects across multiple cell lines including glioblastoma (GBM 8401) [2], pancreatic cancer [3], and gastric cancer [4] further support its utility as a reference cytotoxic agent in oncology research.

Certified Analytical Reference Standard for HPLC Method Validation and Quality Control

Commercial availability of Danthron as a primary reference substance with assigned absolute purity (phyproof® designation) and HPLC-certified purity exceeding 99% [1][2] enables its use as a certified analytical reference standard for HPLC method development and validation. Applications include calibration curve construction for quantitative analysis of anthraquinone content in botanical extracts, quality control testing of traditional Chinese medicine formulations containing Rheum palmatum, and forensic toxicology screening for laxative abuse. The availability of batch-specific Certificates of Analysis with documented chromatographic purity, residual solvent content, and inorganic impurity profiles ensures traceability and compliance with ISO 17025 accredited laboratory requirements. Danthron reference standards are also specified in pharmacopoeial monographs for identity and purity testing [3].

Core Scaffold Reference for Anthraquinone Structure-Activity Relationship (SAR) Studies

Danthron's role as the unsubstituted 1,8-dihydroxyanthraquinone core scaffold makes it the essential reference compound for SAR studies investigating how specific functional group modifications alter pharmacological and metabolic properties [1]. Comparative glucuronidation studies have established that β-OH substitution (emodin) dramatically enhances UGT-mediated metabolism, while β-COOH substitution (rhein) greatly decreases it relative to the Danthron baseline [1]. This framework enables systematic investigation of how specific substituents influence biological activity, metabolic stability, and toxicity profiles. Researchers developing novel anthraquinone derivatives for therapeutic applications can use Danthron as the baseline comparator to quantify the effects of structural modifications on target engagement (AMPK activation, RXRα inhibition [2]), metabolic clearance, and genotoxic potential.

Motility-Independent Laxative Mechanism Comparator in Gastrointestinal Pharmacology

The in vivo finding that Danthron does not accelerate colonic transit—in contrast to sennosides, sennidins, rhein, and rheinanthrone which reduce transit time by 89-97% [1]—establishes Danthron as the motility-independent comparator in gastrointestinal pharmacology research. Studies investigating the relative contributions of motility stimulation versus electrolyte/water secretion to overall laxative efficacy require Danthron as the reference compound that operates exclusively through the secretory pathway. This mechanistic differentiation is critical for developing targeted therapeutics for specific constipation subtypes and for understanding the structure-activity relationships governing anthraquinone effects on colonic smooth muscle versus mucosal electrolyte transport. Researchers investigating prostaglandin-mediated versus direct myenteric plexus stimulation mechanisms can use Danthron to exclude motility effects from experimental interpretations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Danthron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.